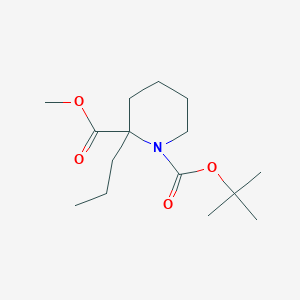![molecular formula C14H16FN3O3 B1396407 5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole CAS No. 1053656-53-3](/img/structure/B1396407.png)
5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole
Overview
Description
5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole, also known as Boc-ON-OH, is a compound that has generated significant interest in the field of chemistry. It has a molecular formula of C14H16FN3O3 and a molecular weight of 293.29 g/mol .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles, such as our compound of interest, often involves the annulation of hydrazides with methyl ketones . This reaction is proposed to go through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation . Other methods involve the use of N-acylbenzotriazoles condense with acylhydrazides .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing an oxygen atom and two nitrogen atoms . The structure also includes a tert-butyloxycarbonylamino group and a 4-fluorophenyl group .Scientific Research Applications
Overview of 1,2,4-Oxadiazole Derivatives
5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole is part of a broader class of compounds known as 1,2,4-oxadiazole derivatives. These compounds have been the subject of significant scientific research due to their diverse biological activities and potential therapeutic applications. The 1,2,4-oxadiazole ring, characterized by containing two nitrogen atoms and one oxygen atom within a five-membered heterocyclic structure, has been integrated into various synthetic molecules exhibiting a wide range of bioactivities.
Therapeutic Potential
Research has demonstrated that 1,2,4-oxadiazole derivatives exhibit a broad spectrum of pharmacological activities. These include but are not limited to antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The unique structural feature of the 1,2,4-oxadiazole ring facilitates effective binding with different enzymes and receptors through various weak interactions, contributing to its therapeutic efficacy across multiple disease models.
Anticancer Activity : 1,2,4-Oxadiazole derivatives have been extensively studied for their anticancer properties. These compounds have shown promise in inhibiting the growth of various cancer cell lines, making them potential candidates for anticancer drug development (Verma et al., 2019).
Antimicrobial and Antifungal Effects : The antimicrobial and antifungal activities of 1,2,4-oxadiazole derivatives have been well-documented, offering a potential avenue for new antibiotic and antifungal therapies (Wang et al., 2022).
Anti-inflammatory Properties : These compounds also possess significant anti-inflammatory effects, which could be beneficial in treating diseases characterized by inflammation (Bala et al., 2010).
Antiviral Applications : The antiviral activity of 1,2,4-oxadiazole derivatives, especially against HIV, has been explored, indicating potential use in antiviral therapy (Devi et al., 2022).
properties
IUPAC Name |
tert-butyl N-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O3/c1-14(2,3)20-13(19)16-8-11-17-12(18-21-11)9-4-6-10(15)7-5-9/h4-7H,8H2,1-3H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXZKFSGYPWRLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601137753 | |
| Record name | 1,1-Dimethylethyl N-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601137753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole | |
CAS RN |
1053656-53-3 | |
| Record name | 1,1-Dimethylethyl N-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601137753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-(2-phenylethyl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-1(2H)-yl]ethanol](/img/structure/B1396329.png)
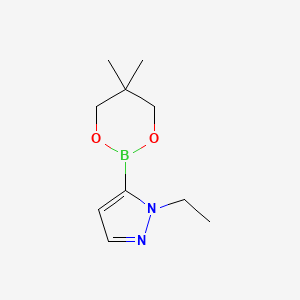
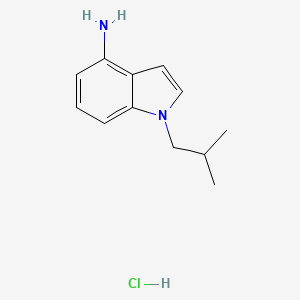
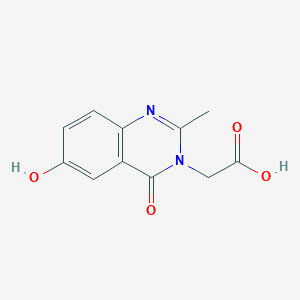
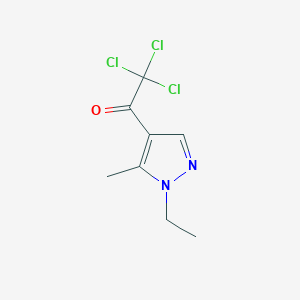

![Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1396339.png)
![Ethyl 4-[2-nitro-5-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B1396340.png)
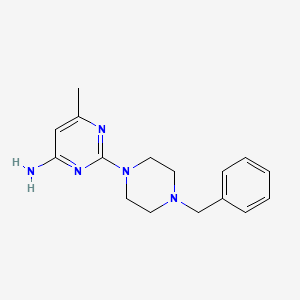

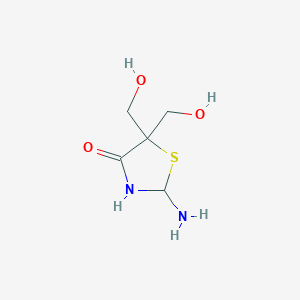
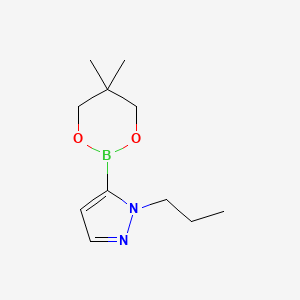
![N-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1396346.png)
